Fluciclatide (18F)

Description

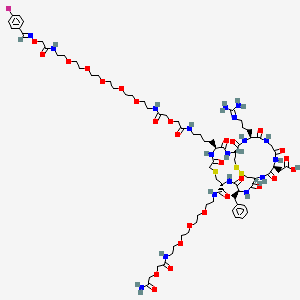

Structure

2D Structure

Properties

CAS No. |

879894-01-6 |

|---|---|

Molecular Formula |

C75H115FN18O27S3 |

Molecular Weight |

1815.0 g/mol |

IUPAC Name |

2-[(1R,4S,10R,13S,16R,19S,25S)-10-[2-[2-[2-[2-[[2-(2-amino-2-oxoethoxy)acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-13-benzyl-25-[3-(diaminomethylideneamino)propyl]-4-[4-[[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(E)-(4-(18F)fluoranylphenyl)methylideneamino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]butyl]-3,6,12,15,18,21,24,27-octaoxo-8,29,30-trithia-2,5,11,14,17,20,23,26-octazabicyclo[14.11.4]hentriacontan-19-yl]acetic acid |

InChI |

InChI=1S/C75H115FN18O27S3/c76-52-13-11-51(12-14-52)39-87-121-45-65(100)83-19-23-113-27-31-117-34-36-118-35-33-116-30-26-112-22-18-82-64(99)44-120-43-62(97)80-15-5-4-9-54-70(106)93-58-47-123-124-48-59(94-72(108)56(38-67(102)103)89-61(96)40-86-68(104)53(90-73(58)109)10-6-16-85-75(78)79)74(110)91-55(37-50-7-2-1-3-8-50)71(107)92-57(46-122-49-66(101)88-54)69(105)84-20-24-114-28-32-115-29-25-111-21-17-81-63(98)42-119-41-60(77)95/h1-3,7-8,11-14,39,53-59H,4-6,9-10,15-38,40-49H2,(H2,77,95)(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,105)(H,86,104)(H,88,101)(H,89,96)(H,90,109)(H,91,110)(H,92,107)(H,93,106)(H,94,108)(H,102,103)(H4,78,79,85)/b87-39+/t53-,54-,55-,56-,57-,58-,59-/m0/s1/i76-1 |

InChI Key |

VXFFXZSNVKXXIB-JZNCAEBOSA-N |

Isomeric SMILES |

C1[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CO/N=C/C3=CC=C(C=C3)[18F])C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

C1C2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N2)CCCCNC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CON=CC3=CC=C(C=C3)F)C(=O)NCCOCCOCCOCCNC(=O)COCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Radiochemistry and Synthesis of Fluciclatide 18f

Radiochemical Labeling Strategies for Fluorine-18 (B77423)

The incorporation of the positron-emitting radionuclide fluorine-18 into complex biomolecules like peptides is a cornerstone of modern PET tracer development. mdpi.com

Principles of [¹⁸F]Fluoride Incorporation

The predominant method for introducing fluorine-18 into organic molecules is through nucleophilic substitution. nih.gov This process typically utilizes [¹⁸F]fluoride, produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction in ¹⁸O-enriched water. mdpi.com The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, and then eluted with a solution containing a phase transfer catalyst, such as Kryptofix 2.2.2 (K222) and potassium carbonate, into a reaction vessel. uib.no Subsequent azeotropic drying to remove water is crucial, as water can solvate the fluoride (B91410) ion and reduce its nucleophilicity. uib.no The resulting "naked" and highly reactive [¹⁸F]fluoride is then ready for reaction with a suitable precursor molecule in a dipolar aprotic solvent like acetonitrile (B52724) or dimethylformamide. nih.govuib.no

Methods Applied to Cyclic Peptides, including RGD Sequences

Labeling peptides, particularly cyclic RGD (arginine-glycine-aspartic acid) peptides, presents challenges due to their structural complexity and the need for mild reaction conditions to preserve biological activity. acs.org Direct fluorination is often difficult, leading to the widespread use of prosthetic groups, also known as bifunctional labeling agents. mdpi.com These are small molecules that are first radiolabeled with ¹⁸F and then conjugated to the peptide. mdpi.com

One of the most common prosthetic groups is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). mdpi.comnih.gov Its synthesis involves the nucleophilic substitution on a suitable precursor to form 4-[¹⁸F]fluorobenzoic acid ([¹⁸F]FBA), which is then activated to the N-succinimidyl ester. nih.gov This activated ester readily reacts with primary amino groups, such as the ε-amino group of a lysine (B10760008) residue within the peptide sequence, to form a stable amide bond. mdpi.comnih.gov

Another prominent strategy is the formation of an oxime bond. This involves the reaction of an aminooxy-functionalized peptide with an ¹⁸F-labeled aldehyde, such as 4-[¹⁸F]fluorobenzaldehyde ([¹⁸F]FBAld). nih.govsnmjournals.org This chemoselective ligation is a key method for the synthesis of [¹⁸F]Fluciclatide. snmjournals.org

More recently, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has gained traction for peptide labeling due to its high efficiency and bioorthogonality. mdpi.com This involves reacting an ¹⁸F-labeled alkyne or azide (B81097) with a peptide functionalized with the complementary group. mdpi.com

The aluminum-[¹⁸F]fluoride ([¹⁸F]AlF) method is another innovative one-step labeling strategy. thno.org It involves the chelation of an (Al¹⁸F)²⁺ complex by a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) ligand conjugated to the peptide, offering a rapid and simple labeling procedure. acs.orgthno.org

Precursor Design and Optimization for Fluciclatide (18F) Synthesis

The precursor molecule is a critical determinant of the success and efficiency of the radiosynthesis. For Fluciclatide (18F) synthesis via the oxime formation route, the precursor is an RGD peptide modified with an aminoxy functionality. snmjournals.orgscispace.com Specifically, the synthesis often utilizes the reaction of an aminooxy-functionalized precursor, AH111695, with 4-[¹⁸F]fluorobenzaldehyde. uib.nosnmjournals.org The aldehyde itself is generated from a precursor like 4-(trimethylammonium)-benzaldehyde triflate (AH111360). uib.no

Optimization of precursors is an ongoing area of research. For instance, alternative protecting group strategies for other ¹⁸F-labeled tracers have been explored to improve radiochemical yields and simplify purification by avoiding unfavorable precipitates during deprotection steps. nih.gov The stability of the precursor under the required reaction conditions and its reactivity are paramount for achieving high, reproducible yields of the final radiopharmaceutical. nih.govnih.gov

Advancements in Automated Radiosynthesis Methodologies

The short half-life of ¹⁸F and the need for sterile, high-purity products for human administration have driven the development of automated synthesis modules. nih.gov These systems enhance radiation safety, ensure reproducibility, and facilitate compliance with Good Manufacturing Practice (GMP). snmjournals.org

Development of Automated Synthesis Modules for Peptide Labeling

A variety of commercial and custom-built automated synthesis modules are now routinely used for producing ¹⁸F-labeled peptides. Platforms such as the GE FASTlab™ and TRACERlab™ series, and Siemens' modules have been successfully implemented for the synthesis of Fluciclatide (18F) and other RGD peptides. uib.nonih.govsnmjournals.orgsnmjournals.org

The synthesis of [¹⁸F]Fluciclatide has been fully automated on the FASTlab® platform using a disposable cassette containing all necessary reagents. uib.no This "plug and play" system performs the trapping and activation of [¹⁸F]fluoride, the two-step synthesis involving the formation of 4-[¹⁸F]fluorobenzaldehyde and its subsequent conjugation to the aminooxy-peptide precursor, and initial purification steps. uib.nosnmjournals.org Final purification is typically achieved via preparative High-Performance Liquid Chromatography (HPLC). snmjournals.org Such automated processes have been optimized to yield consistent, high-purity [¹⁸F]Fluciclatide with uncorrected radiochemical yields of approximately 20-40%. uib.nosnmjournals.org

| Automated Synthesis Platform | Tracer | Key Features | Reference |

| GE FASTlab® | [¹⁸F]Fluciclatide | Cassette-based, two-step synthesis, two purification steps. | uib.no |

| GE TRACERlab FX F-N | [¹⁸F]Fluciclatide | Two-pot synthesis, two HPLC purification steps. | nih.gov |

| Proprietary Synthesiser Module | [¹⁸F]Fluciclatide | Cassette-based, final purification via separate HPLC. | snmjournals.org |

| GE TracerLab FX(FDG) (modified) | [¹⁸F]Fluorocholine | Modified reactor, two-step synthesis, Kryptofix 2.2.2 technology. | openmedscience.com |

Exploration of Microfluidic Radiosynthesis Platforms

Microfluidic technology, or "lab-on-a-chip," represents a significant advancement in radiosynthesis. nih.gov These platforms offer numerous advantages, including drastically reduced reaction volumes, which increases reactant concentration and accelerates reaction rates. advion.com The high surface-area-to-volume ratio allows for superior heat transfer and precise temperature control, leading to cleaner reactions and potentially higher radiochemical yields. advion.comnih.gov

Benefits for On-Demand Radiotracer Production

The development of automated and miniaturized synthesis platforms has paved the way for the on-demand production of Fluciclatide (18F) and other PET tracers. snmjournals.orgescholarship.org This approach moves away from reliance on large, centralized radiochemistry facilities that produce large batches. escholarship.org The benefits of on-demand production are substantial and address many logistical and economic challenges of PET tracer manufacturing.

Key advantages include:

Reduced Costs: Miniaturized systems, such as those based on microfluidics, drastically lower the consumption of expensive reagents and the radioisotope itself by orders of magnitude. escholarship.org

Smaller Footprint: Compact, self-shielded synthesis units can eliminate the need for large, costly shielded fume hoods (hot-cells). escholarship.org

Improved Accessibility: User-friendly, cassette-based automated systems like the FASTlab® simplify the complex synthesis process, requiring minimal operator input and making the production of tracers like Fluciclatide (18F) more feasible for a wider range of facilities. snmjournals.orguib.nosnmjournals.org

Enhanced Safety and Efficiency: Faster synthesis times and smaller production scales reduce the labor burden and improve operator safety. escholarship.org

These advancements facilitate the production of tracers for research and potential clinical use in a more time- and cost-efficient manner. escholarship.org

Challenges and Solutions in Microvolume Radiochemistry

While offering significant benefits, shifting radiochemistry to the microscale introduces unique challenges. Conventional synthesis modules often require high starting amounts of radioactivity to achieve a good molar activity for the final product. escholarship.org Furthermore, standard processes like azeotropic drying to remove water are often incompatible with microfluidic systems. mdpi.com

Researchers have developed innovative solutions to overcome these hurdles:

Droplet-Based Microfluidics: Using low-cost, disposable silicon chips as reactors within ultra-compact automated units allows for precise handling of micro-volume droplets. escholarship.org This approach has been shown to produce higher yields and faster synthesis times compared to conventional methods. escholarship.org

Hydrous Labeling Conditions: To circumvent the issue of drying, methods have been developed to perform the labeling reaction in the presence of water. mdpi.com This can involve using specific activation agents like Kryptofix/K₂CO₃ or tetrabutylammonium (B224687) bicarbonate (TBAB) that are effective in hydrous conditions. mdpi.com

Flow-Through Activation: Another solution involves using microfluidic chips containing a monolith material, such as Polystyrene-imidazolium, which can trap [18F]fluoride ions and subsequently release them in an activated form using minimal volumes of organic solvents, making the process compatible with microfluidic platforms. researchgate.net

These microfluidic approaches provide a viable path for the miniaturized, economical, and on-demand production of diverse PET tracers. escholarship.org

Considerations for Radiochemical Yield and Molar Activity

In the production of any radiopharmaceutical, the radiochemical yield (RCY) and molar activity (Am) are critical parameters that determine the efficiency of the synthesis and the suitability of the tracer for imaging, respectively.

Strategies for Maximizing Radiochemical Yield

Historically, labeling peptides with fluorine-18 has been characterized by multi-step, low-yielding radiosyntheses. snmjournals.org Significant efforts have focused on optimizing the production of Fluciclatide (18F) to achieve more consistent and higher yields.

Key strategies include:

Chemometric Design: The use of statistical methods like Fractional Factorial design allows for the efficient optimization of reaction parameters (e.g., eluent composition), delivering the maximum amount of data from a minimum number of experiments. snmjournals.org This approach led to the development of an automated process with an uncorrected radioactive yield of approximately 20%. snmjournals.org

Process Optimization: A detailed, step-by-step optimization of a fully automated synthesis on the FASTlab® platform resulted in a decay-uncorrected yield of 40%. uib.no This involved refining each stage, from the initial trapping of [18F]fluoride to the final purification of Fluciclatide (18F). uib.no

Reaction Condition Control: The choice of reaction conditions is paramount. For related peptide labeling, yields have been shown to peak at temperatures of 100°C or higher and within a pH range of 2 to 4. snmjournals.org The use of microwave-assisted incorporation of [18F]fluoride is also a preferred method as it can significantly reduce reaction times compared to conventional heating. unm.edu

Alternative Labeling Chemistry: The development of kit-like formulations using different chemistry, such as the [18F]AlF-NOTA chelation method for similar RGD peptides, has achieved decay-corrected yields of over 40% in as little as 20 minutes. snmjournals.orgnih.gov This highlights how the fundamental labeling strategy itself is a major determinant of yield. acs.org

Table 1: Comparison of Synthesis Strategies and Radiochemical Yields for Fluciclatide (18F) and Related Peptides

| Method/Platform | Radiochemical Yield (RCY) | Synthesis Time | Reference |

|---|---|---|---|

| Automated Module (TRACERlab FX F-N) | 23.0 ± 5.0% (decay-corrected) | ~170 min | scienceopen.com |

| Automated Platform (FASTlab®) with Chemometric Design | ~20% (uncorrected) | ~45 min | snmjournals.org |

| Optimized FASTlab® Process | 40% (uncorrected) | Not specified | uib.no |

| [18F]Alfatide Kit Formulation | 42.1 ± 2.0% (decay-corrected) | ~20 min | snmjournals.orgnih.gov |

Impact of Labeling Methodologies on Molar Activity

Molar activity, the amount of radioactivity per mole of a compound, is a crucial quality attribute, especially for imaging targets like receptors that can be saturated by the non-radioactive form of the tracer. mdpi.com For 18F-labeled radiopharmaceuticals, a molar activity greater than 185 GBq/µmol is often considered high. mdpi.com

Several factors significantly impact the molar activity of Fluciclatide (18F):

[19F]Fluoride Contamination: A major source of carrier (non-radioactive [19F]fluoride) has been identified as the polymeric tubing used to transport the [18F]fluoride from the cyclotron to the synthesis module. colab.wsresearchgate.net Fluorinated tubing materials like Polytetrafluoroethylene (PTFE) can leach [19F]fluoride, which then competes with [18F]fluoride during the labeling reaction, thereby lowering the molar activity of the final product. colab.wsresearchgate.netresearchgate.net Studies have shown that replacing these tubes with non-fluorinated materials like polypropylene (B1209903) can significantly increase the molar activity. colab.ws

Labeling Method: Isotopic exchange (IE) labeling methods, such as the Silicon Fluoride Acceptor (SiFA) strategy, can produce high molar activities. The synthesis of [18F]SiFA-fluciclatide yielded molar activities up to 60 GBq·μmol−1. mdpi.com This is attributed to fast exchange rates and the ability to use low precursor concentrations. mdpi.com

Microvolume Synthesis: Microfluidic and droplet-based synthesis methods inherently work with minute quantities of reagents. This reduction in the amount of the non-radioactive precursor allows for the achievement of high molar activity even when starting with lower total amounts of radioactivity, a significant advantage over conventional large-scale synthesis. escholarship.org

Table 2: Molar Activity of Fluciclatide (18F) with Different Labeling Methodologies

| Synthesis Method / Platform | Molar Activity (Am) | Key Influencing Factor | Reference |

|---|---|---|---|

| Automated Module (TRACERlab FX F-N) | 0.076 - 0.170 GBq/µmol | Standard automated synthesis | nih.govscienceopen.com |

| Not specified | 1.8 - 1.9 GBq/µmol | Not specified | snmjournals.org |

| SiFA Isotopic Exchange | Up to 60 GBq/µmol | Low precursor concentration, fast exchange rate | mdpi.com |

| Microdroplet Synthesis | High Am achievable | Orders-of-magnitude reduction in reagent use | escholarship.org |

| Cyclotron with PP tubing | Increased Am | Reduced [19F] contamination vs. PTFE tubing | colab.ws |

Preclinical Research Methodologies and Models

In Vivo Preclinical Imaging Modalities

Small animal Positron Emission Tomography (PET) has been a cornerstone in the preclinical evaluation of Fluciclatide (18F). This non-invasive imaging modality allows for the quantitative assessment of the tracer's biodistribution and uptake in living organisms over time. In studies involving tumor models, small animal PET is used to measure the accumulation of Fluciclatide (18F) within the tumor and surrounding tissues. snmjournals.orgsnmjournals.org Dynamic and static imaging protocols are employed to capture different aspects of tracer kinetics. snmjournals.orgsnmjournals.org For instance, dynamic scans, which acquire data continuously over a period (e.g., 0-90 minutes post-injection), provide information on the tracer's delivery, uptake, and clearance. snmjournals.org Static scans, typically acquired at a later time point (e.g., 70-90 minutes post-injection), are used to assess tracer retention. snmjournals.orgsnmjournals.org The resulting images are analyzed to calculate the percentage of injected dose per gram of tissue (%ID/g), providing a quantitative measure of tracer uptake. snmjournals.org

To enhance the anatomical localization of Fluciclatide (18F) uptake, PET is often integrated with other imaging modalities, creating hybrid systems like PET/Computed Tomography (PET/CT) and PET/Magnetic Resonance Imaging (PET/MRI). snmjournals.orgsnmjournals.org PET/CT combines the functional information from PET with the detailed anatomical images from CT, allowing for precise correlation of tracer activity with specific structures. snmjournals.orgsnmjournals.org This is particularly valuable in oncology research for delineating tumor boundaries and assessing tracer distribution within the tumor microenvironment. snmjournals.orgnih.gov Similarly, PET/MRI offers the advantage of superior soft-tissue contrast from MRI, which is beneficial for a variety of applications, including cardiac and neurological imaging. mdpi.comd-nb.info In preclinical studies, low-dose CT scans are often acquired for attenuation correction and anatomical registration of the PET data. snmjournals.org The fusion of these imaging modalities provides a comprehensive view of both the molecular processes and the underlying anatomy. nih.govsnmjournals.org

Small Animal PET Imaging Techniques

Establishment and Characterization of Preclinical Disease Models

Xenograft tumor models are instrumental in studying the anti-angiogenic potential of Fluciclatide (18F). In these models, human tumor cells are implanted into immunocompromised mice, allowing for the growth of human tumors in a living animal. The U87-MG human glioblastoma cell line is a frequently used model because it overexpresses αvβ3 integrin, a key target of Fluciclatide (18F). snmjournals.orgnih.gov Studies using U87-MG xenografts have demonstrated that Fluciclatide (18F) PET imaging can detect changes in tumor vascularity in response to anti-angiogenic therapies like sunitinib (B231). snmjournals.orgsnmjournals.org A significant reduction in Fluciclatide (18F) uptake was observed in treated tumors compared to controls, preceding any noticeable changes in tumor volume. snmjournals.orgsnmjournals.org

Another important model is the Lewis Lung Cell (LLC) carcinoma. thno.org Research with LLC models has shown that Fluciclatide (18F) uptake is sensitive to therapy with agents like paclitaxel (B517696), with a reduction in tracer uptake corresponding to a decrease in tumor microvessel density. thno.org This finding highlights the tracer's ability to monitor vascular changes induced by treatment. thno.org

| Tumor Model | Cell Line | Key Findings with Fluciclatide (18F) | Associated Therapies Investigated |

|---|---|---|---|

| Glioblastoma Xenograft | U87-MG | High tracer uptake correlating with αvβ3 integrin expression. snmjournals.orgoncotarget.com Reduced uptake observed after anti-angiogenic therapy, indicating a treatment response. snmjournals.orgsnmjournals.org | Sunitinib snmjournals.orgsnmjournals.org |

| Lung Carcinoma Xenograft | Lewis Lung Cell (LLC) | Demonstrated sensitivity to paclitaxel therapy with reduced tracer uptake. thno.org Correlated with decreased microvessel density. thno.org | Paclitaxel thno.org |

The application of Fluciclatide (18F) extends beyond oncology, with preclinical studies exploring its role in cardiovascular diseases. In animal models of myocardial infarction (MI), typically created by coronary artery occlusion, Fluciclatide (18F) has been used to visualize the process of cardiac repair. d-nb.infofrontiersin.org Following an MI, there is an upregulation of integrins, such as αvβ3, which are involved in angiogenesis and tissue remodeling. d-nb.infocam.ac.uk Preclinical studies have shown focal uptake of arginine-glycine-aspartic acid (RGD)-based tracers, like Fluciclatide (18F), in the infarcted area of the heart. d-nb.infofrontiersin.org This uptake has been observed to peak within one to three weeks after the initial injury. frontiersin.org

In a rat model of MI, increased uptake of Fluciclatide (18F) was observed in the peri-infarct myocardium. cam.ac.uk Importantly, this increased uptake in regions of recent MI has been associated with subsequent functional recovery of the heart muscle, suggesting that Fluciclatide (18F) could serve as a biomarker for adaptive cardiac remodeling and repair. cam.ac.ukoup.com These findings indicate the potential of Fluciclatide (18F) PET to non-invasively monitor the healing process after a heart attack.

| Pathology Model | Key Findings with Fluciclatide (18F) | Significance |

|---|---|---|

| Myocardial Infarction (Coronary Artery Occlusion) | Focal uptake in the infarct and peri-infarct regions. d-nb.infofrontiersin.orgcam.ac.uk Uptake correlates with regions of functional recovery. cam.ac.ukoup.com | Potential as a biomarker for cardiac repair and predicting myocardial recovery. cam.ac.ukoup.com |

Animal Models of Non-Oncological Pathologies

Myocardial Infarction and Cardiac Repair Models

Quantitative Analysis of Preclinical Imaging Data

Quantitative analysis in preclinical studies is essential to objectively assess the uptake and kinetics of ¹⁸F-Fluciclatide. This involves standardized uptake values, kinetic modeling, and validation with tissue analysis.

The Standardized Uptake Value (SUV) is a semi-quantitative metric used to normalize radiotracer concentration in a region of interest to the injected dose and the subject's body weight, allowing for comparison across different subjects and studies. auntminnie.com In preclinical animal models, SUV is a primary tool for evaluating the uptake of RGD-based tracers. For example, in animal models of human glioblastoma (U87MG tumors), the mean maximum SUV (SUVmax) for the RGD tracer ¹⁸F-RGD-K5 was reported as 1.44 ± 0.23. oncotarget.com For A549 lung carcinoma tumors in animal models, the SUVmax for the same tracer was 1.18 ± 0.35. oncotarget.com Although not specific to ¹⁸F-Fluciclatide in atherosclerosis models, these findings demonstrate the application of SUV for quantifying tracer uptake in preclinical oncology settings, a methodology that is transferable to other disease models. oncotarget.com The SUVmax is often favored as it represents the most metabolically active part of a lesion and is less subject to observer variability and partial volume effects. auntminnie.com

Table 1: Example of SUVmax for RGD-based Tracers in Preclinical Tumor Models

| Tracer | Tumor Model | Mean SUVmax (± SD) |

|---|---|---|

| ¹⁸F-RGD-K5 | U87MG Glioblastoma | 1.44 ± 0.23 |

| ¹⁸F-RGD-K5 | A549 Lung Carcinoma | 1.18 ± 0.35 |

Data sourced from a study on PET imaging of angiogenesis in animal models. oncotarget.com

Kinetic modeling provides a more detailed quantitative analysis than static SUV measurements by describing the tracer's movement and binding over time.

Patlak graphical analysis is a kinetic modeling technique used for tracers that exhibit irreversible binding, or binding that is effectively irreversible within the timeframe of the imaging study. nih.gov This analysis yields the net influx rate constant, Kᵢ, which represents the rate of tracer uptake into the tissue. researchgate.net In studies of ¹⁸F-Fluciclatide, Patlak analysis has been applied to assess tracer binding kinetics. nih.gov For instance, in a clinical study of renal cell carcinoma (RCC) and melanoma, Patlak plots for ¹⁸F-Fluciclatide became linear approximately 12 minutes after injection, indicating that the binding kinetics can be interpreted as irreversible within the first hour. nih.gov The analysis showed that the Kᵢ from Patlak plots correlated well with SUV measurements. nih.gov In human aortic atherosclerosis, Patlak modeling of ¹⁸F-Fluciclatide uptake also demonstrated a discernible linear phase, suggesting irreversible ligand-receptor binding. bmj.com While these examples are from human studies, the methodology is directly applicable to preclinical animal models to quantify the rate of tracer accumulation in atherosclerotic plaques. bmj.comnih.gov

Table 2: ¹⁸F-Fluciclatide Uptake Rate (Kᵢ) from Patlak Analysis in Human Tumors

| Tumor Type | Mean Kᵢ (min⁻¹) (± SD) | Kᵢ Range (min⁻¹) |

|---|---|---|

| Renal Cell Carcinoma (RCC) | 0.0094 ± 0.0047 | 0.0049 – 0.0179 |

| Melanoma | 0.0045 ± 0.0026 | 0.0014 – 0.0083 |

Data sourced from a study evaluating ¹⁸F-Fluciclatide in human melanoma and renal tumors. nih.gov

The pharmacokinetic profile, including clearance and retention, is a critical aspect of a radiotracer's performance. Preclinical studies with RGD-based tracers similar to ¹⁸F-Fluciclatide have characterized these properties. Studies on ¹⁸F-RGD-K5 in animal models showed rapid clearance from the blood and most tissues. oncotarget.com The primary route of excretion was through the kidneys, with renal excretion peaking between 5 and 10 minutes post-injection and decreasing slowly thereafter. oncotarget.com Similarly, the biodistribution of ¹⁸F-Flotegatide in an atherosclerotic mouse model showed relatively low uptake in most tissues, with higher uptake observed in the kidneys, confirming predominant renal clearance. nih.gov Human studies with ¹⁸F-Fluciclatide corroborate these findings, showing favorable properties including quick clearance from blood and normal tissues. nih.gov This rapid clearance from non-target tissues leads to high tumor-to-muscle ratios and favorable image contrast. nih.gov

A crucial step in validating a new imaging agent is to correlate the in vivo imaging signals with ex vivo analysis of the underlying tissue pathology. For ¹⁸F-Fluciclatide, studies have focused on correlating its uptake with the expression of its molecular target, the αvβ3 integrin, and other markers of disease activity.

In human atherosclerosis studies, ex vivo autoradiography of carotid endarterectomy samples has been used to identify the precise location of ¹⁸F-Fluciclatide binding. bmj.com These studies demonstrated that the tracer's uptake co-localizes with regions of increased αvβ3 integrin expression. nih.govnih.gov Furthermore, the uptake correlates with markers of inflammation, such as macrophage density (CD68+ cells), and angiogenesis (CD31). bmj.combmj.comnih.gov

In oncology research, ¹⁸F-Fluciclatide uptake, quantified by both Kᵢ and SUV, showed strong correlations with the expression of αvβ5 and αvβ3 integrins in melanoma and renal cell carcinoma tissues. nih.gov The strongest correlation was observed between the influx rate (Kᵢ) and αvβ5 integrin expression. nih.gov However, in one preclinical study using the analogous tracer ¹⁸F-Flotegatide in a mouse model, the tracer uptake did not show a strong correlation with histochemical staining for the neovascularization marker CD31. nih.gov These correlative studies are essential for confirming that the tracer uptake accurately reflects the biological processes it is intended to measure. d-nb.info

Table 3: Correlation of ¹⁸F-Fluciclatide PET Parameters with Histopathological Markers

| PET Parameter | Histological Marker | Tumor Type | Pearson's r |

|---|---|---|---|

| Kᵢ | αvβ5 expression | Melanoma | 0.83 |

| Kᵢ | αvβ5 expression | RCC | 0.91 |

| Kᵢ | αvβ3 expression | Melanoma | 0.53 |

| Kᵢ | αvβ3 expression | RCC | 0.42 |

| SUV₈₀%ₘₐₓ | αvβ5 expression | Melanoma | 0.63 |

| SUV₈₀%ₘₐₓ | αvβ3 expression | Melanoma | 0.40 |

| SUV₈₀%ₘₐₓ | αvβ5 expression | RCC | 0.50 |

Data sourced from a study evaluating ¹⁸F-Fluciclatide in human melanoma and renal tumors. nih.gov

Correlative Studies with Ex Vivo Histopathological Markers

Immunohistochemical Analysis of Integrin Expression (αvβ3, αvβ5)

In preclinical evaluations, the uptake of Fluciclatide (18F) in tumors is frequently correlated with the expression levels of its molecular targets, integrins αvβ3 and αvβ5, as quantified by immunohistochemistry (IHC). These studies aim to validate that the tracer's accumulation in tissue accurately reflects the presence of these integrins, which are crucial in tumor angiogenesis and metastasis. nih.govd-nb.info Integrins αvβ3 and αvβ5 are known to be upregulated on activated endothelial cells within the tumor neovasculature and, in some cases, on the surface of tumor cells themselves. nih.govd-nb.info

A key study involving patients with melanoma and renal cell carcinoma (RCC) directly compared Fluciclatide (18F) PET imaging data with IHC analysis of excised tumor tissues. nih.gov In this research, snap-frozen tumor specimens were stained with mouse monoclonal antibodies to assess the expression of αvβ3 and αvβ5. nih.gov The optical density (OD) of the resulting diaminobenzidine (DAB) stain, a measure of protein expression, was then compared with PET-derived metrics such as the maximum standardized uptake value (SUVmax) and the Patlak influx rate constant (Ki). nih.gov

The findings revealed a strong and statistically significant correlation between Fluciclatide (18F) uptake and integrin expression, particularly for αvβ5. The highest correlations were observed when comparing the Patlak Ki with αvβ5 OD, yielding Pearson correlation coefficients (r) of 0.83 for melanoma and 0.91 for RCC. nih.gov The SUVmax also showed a moderate correlation with both αvβ5 and αvβ3 expression. nih.gov These results provide strong evidence that Fluciclatide (18F) PET imaging serves as a reliable non-invasive method for quantifying integrin expression in these types of tumors. nih.gov

In other research, IHC analyses have confirmed that αvβ3 expression is predominantly found on microvessels in certain cancers like invasive ductal breast cancer, while in malignant melanoma and clear cell RCC, it is highly located on the surface of the tumor cells. researchgate.net This distinction is important as the PET signal from Fluciclatide (18F) reflects the total expression of αvβ3 and αvβ5 integrins, without distinguishing between expression on endothelial versus tumor cells. d-nb.info

Table 1: Correlation of Fluciclatide (18F) PET with Immunohistochemical (IHC) Integrin Expression

| Tumor Type | PET Parameter | IHC Target | Correlation Coefficient (r) | Reference |

|---|---|---|---|---|

| Melanoma | Patlak Influx Rate (Ki) | αvβ5 Optical Density | 0.83 | nih.gov |

| Renal Cell Carcinoma (RCC) | Patlak Influx Rate (Ki) | αvβ5 Optical Density | 0.91 | nih.gov |

| Melanoma & RCC | SUV80%max | αvβ5 Optical Density | Moderate | nih.gov |

| Melanoma & RCC | SUV80%max | αvβ3 Optical Density | Moderate | nih.gov |

Assessment of Microvessel Density (MVD) and Other Angiogenic Markers

The assessment of microvessel density (MVD) is a common method in preclinical studies to quantify the extent of angiogenesis within a tumor. oncotarget.com This is typically achieved by immunohistochemical staining of tumor sections for endothelial cell markers, such as CD31. oncotarget.com The utility of Fluciclatide (18F) as an imaging agent for angiogenesis is often evaluated by correlating its uptake with MVD. snmjournals.org

Preclinical studies have demonstrated that Fluciclatide (18F) can effectively monitor the response to anti-angiogenic therapies. In a study using human glioblastoma (U87-MG) xenografts in mice, the effect of the anti-angiogenic agent sunitinib was assessed. snmjournals.org Dynamic small-animal PET imaging revealed a significant reduction in tumor uptake of Fluciclatide (18F) in the sunitinib-treated group compared to the vehicle-treated controls over a two-week period. snmjournals.org Crucially, this change in tracer uptake was detected much earlier than any significant changes in tumor volume. snmjournals.org Subsequent analysis of the tumor tissue confirmed that the sunitinib-treated animals had a significantly lower MVD compared to the control group, correlating the reduced tracer signal with a decrease in tumor vascularity. snmjournals.org

This relationship between Fluciclatide (18F) uptake and MVD is supported by other studies. For instance, research in glioblastoma and lung carcinoma models noted that tumors with abundant microvessels, as confirmed by IHC, were well-visualized with RGD-based PET tracers. oncotarget.com The hypothesis in such studies is that MVD is directly correlated to the expression of integrin αvβ3. oncotarget.com

Beyond MVD, other angiogenic markers like Vascular Endothelial Growth Factor (VEGF) are also considered. researchgate.net While Fluciclatide (18F) directly targets integrins, its ability to reflect the downstream effects of anti-VEGF therapies or other anti-angiogenic treatments on the tumor vasculature makes it a valuable tool for assessing treatment efficacy. snmjournals.orgresearchgate.net The reduction in Fluciclatide (18F) uptake following anti-angiogenic therapy is believed to indicate a reduction in vessels expressing αvβ3/5-integrins, which is a direct consequence of the therapy's effect on the tumor microenvironment. researchgate.net

Table 2: Fluciclatide (18F) in Monitoring Anti-Angiogenic Therapy and MVD

| Tumor Model | Therapeutic Agent | Fluciclatide (18F) PET Finding | Histological Finding | Reference |

|---|---|---|---|---|

| Human Glioblastoma (U87-MG) Xenograft | Sunitinib | Significant reduction in tumor uptake vs. control group from day 2 onwards. | Significantly lower Microvessel Density (MVD) at day 13 in the treated group. | snmjournals.org |

| Ovarian Cancer | Pazopanib | Lower baseline tumor uptake observed in patients with longer Progression-Free Survival (PFS > 12 months). | Hypothesized to correspond to a reduction in MVD and vessels expressing αvβ3/5-integrins. | researchgate.net |

Mechanisms of Fluciclatide 18f Interaction and Biological Uptake

Elucidation of Integrin Binding Specificity and Affinity

Fluciclatide (18F), also known as [¹⁸F]AH111585, is a synthetic, cyclic peptide radiotracer designed to target specific cell adhesion molecules known as integrins. openaccessjournals.com Its core structure contains the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD). researchgate.netsnmjournals.org This RGD motif is a critical recognition site for several integrin subtypes, particularly αvβ3 and αvβ5. researchgate.net The peptide was developed from a pharmacophore identified via a phage display library and was structurally optimized to enhance its stability and in vivo half-life. thno.org This optimization included cyclization through the introduction of two disulfide bonds, a modification that stabilizes the molecule without significantly disrupting the RGD pharmacophore responsible for binding. thno.org

The interaction between the RGD sequence of Fluciclatide (18F) and the integrin receptors is fundamental to its function as an imaging agent. qyaobio.com Integrins αvβ3 and αvβ5 are heterodimeric transmembrane proteins that act as receptors for extracellular matrix (ECM) proteins like fibronectin, laminin, and collagen, all of which they interact with via the RGD sequence. researchgate.nettorvergata.it Fluciclatide (18F) functions as a ligand for these integrins, binding with high affinity to the RGD-binding pocket on the αvβ3 and αvβ5 subunits. snmjournals.orgsnmjournals.orgnih.gov This specific binding allows it to visualize and quantify the expression of these integrins on cell surfaces, particularly on activated endothelial cells within the tumor neovasculature. snmjournals.orgthno.orgtorvergata.it

The binding affinity of Fluciclatide for its target integrins has been quantified in vitro, demonstrating high-affinity interactions. Notably, the tracer exhibits a differential affinity for the αvβ3 and αvβ5 subunits. Fluciclatide shows the highest binding affinity for integrin αvβ5, with a reported half-maximal inhibitory concentration (IC50) of 0.1 nM. thno.org Its affinity for integrin αvβ3 is also high, though lower than for αvβ5, with a reported IC50 of 11.1 nM. thno.org

Another study calculated the inhibitory constant (Ki) for the non-radiolabeled Fluciclatide precursor, AH111585. In a competitive binding assay with ¹²⁵I-Echistatin, the Ki for αvβ3/αvβ5 was determined to be 10.2 nM. thno.org These nanomolar affinity values underscore the tracer's potent and specific binding to its targets.

| Integrin Subtype | Affinity Metric | Value (nM) | Reference |

|---|---|---|---|

| αvβ5 | IC50 | 0.1 | thno.org |

| αvβ3 | IC50 | 11.1 | thno.org |

| αvβ3 / αvβ5 | Ki | 10.2 | thno.org |

Molecular Interactions with αvβ3 and αvβ5 Integrin Subunits

Cellular and Molecular Determinants of Tracer Accumulation

The accumulation of Fluciclatide (18F) in tumors is directly linked to the biological process of angiogenesis, or new blood vessel formation. openaccessjournals.com Integrins αvβ3 and αvβ5 are expressed at low levels on mature endothelial cells and most normal epithelial cells. researchgate.nettorvergata.it However, during angiogenesis, these integrins become highly upregulated on the surface of activated endothelial cells that are proliferating and migrating to form new vascular structures. researchgate.nettorvergata.it This upregulation makes αvβ3 and αvβ5 key biomarkers of active angiogenesis. unideb.hu

Since tumor growth beyond a certain size is dependent on the formation of a new blood supply, tumors actively promote angiogenesis. openaccessjournals.com Consequently, the tumor microenvironment, particularly the tumor neovasculature, is rich in cells expressing high levels of αvβ3 and αvβ5 integrins. snmjournals.orgsnmjournals.org Fluciclatide (18F) is designed to exploit this biological feature. By targeting these upregulated integrins, the tracer accumulates preferentially in tissues with active angiogenesis, allowing for non-invasive imaging and assessment of this process. nih.govunideb.hu

The utility of Fluciclatide (18F) as an imaging agent depends on its ability to be retained in target tissues (tumors) while clearing rapidly from non-target tissues, thereby creating a high tumor-to-background contrast. Several factors influence this differential retention.

The primary factor for tumor retention is the high-affinity binding to αvβ3/αvβ5 integrins, which are abundant in the tumor vasculature. snmjournals.org Studies have shown that the radioligand is retained in tumor tissue for more than 60 minutes post-injection. thno.orgscienceopen.com In contrast, clearance from the blood pool and muscle tissue is rapid. thno.orgscienceopen.com Skeletal muscle, which has low integrin expression, exhibits minimal tracer uptake and is often used as a reference tissue for background activity. snmjournals.org

The primary route of elimination for Fluciclatide (18F) is through the kidneys into the urogenital tract, leading to high physiological uptake in these areas. thno.orgscienceopen.comnih.gov Intermediate uptake is also observed in the liver and spleen. thno.orgscienceopen.com This biodistribution can limit the tracer's utility for imaging tumors in the pelvic and hepatic regions. snmjournals.org

Other factors can influence tracer uptake. Tumor size does not appear to correlate with the standardized uptake value (SUV), but larger tumors may exhibit heterogeneous uptake, with higher accumulation at the periphery where neoangiogenesis is most active and lower uptake in the necrotic or hypoxic core. openaccessjournals.comsnmjournals.orgnih.gov Ultimately, the most crucial factor determining tracer uptake within a tumor is the expression level of αvβ3/αvβ5 integrins. snmjournals.org

| Tissue/Tumor Type | Metric | Value | Reference |

|---|---|---|---|

| Renal Cell Carcinoma | Average SUV80% max | 6.4 ± 2.0 | nih.gov |

| Metastatic Melanoma | Average SUV80% max | 3.0 ± 2.0 | nih.gov |

| Liver (Normal) | Average SUVmean | 3.1 ± 0.5 | nih.gov |

| Muscle (Background) | Average SUVmean | 0.76 ± 0.35 | nih.gov |

| Renal Cell Carcinoma | Tumor-to-Muscle Ratio | 8.5 ± 3.4 | nih.gov |

| Metastatic Melanoma | Tumor-to-Muscle Ratio | 4.5 ± 3.9 | nih.gov |

Preclinical Applications in Angiogenesis Research

Imaging Angiogenesis in the Tumor Microenvironment

The ability to visualize and quantify the dynamic process of angiogenesis within the tumor microenvironment is paramount for understanding tumor biology and developing effective cancer therapies. Fluciclatide (18F) positron emission tomography (PET) offers a non-invasive window into this complex process.

Visualization and Quantification of Tumor Vasculature

Fluciclatide (18F) enables the in vivo visualization and quantification of tumor vasculature by targeting integrins αvβ3 and αvβ5, which are highly expressed on activated endothelial cells during angiogenesis. thno.orgnih.gov Preclinical studies have demonstrated that Fluciclatide (18F) accumulates in tumors, and its uptake correlates with the density of the tumor neovasculature. snmjournals.orgoncotarget.com This allows researchers to assess the extent of angiogenesis within a tumor, providing a surrogate marker for the tumor's angiogenic activity. snmjournals.org The imaging agent has been successfully used to visualize tumor vascularity in various preclinical cancer models, including glioblastoma and lung carcinoma. oncotarget.comresearchgate.net The specific binding of Fluciclatide (18F) to angiogenic vessels allows for clear delineation of the tumor vasculature against the surrounding normal tissue, facilitating the quantification of changes in vascular density over time or in response to therapeutic interventions. snmjournals.orgthno.org

Characterization of Integrin Expression Profiles in Preclinical Tumor Models

Fluciclatide (18F) serves as a specific imaging agent for characterizing the expression of αvβ3 and αvβ5 integrins in various preclinical tumor models. nih.govsnmjournals.org The uptake of Fluciclatide (18F) has been shown to correlate with the expression levels of these integrins on both tumor cells and the tumor neovasculature. thno.orgsnmjournals.org For instance, in studies using human glioblastoma (U87MG) xenografts, which are known to overexpress αvβ3 integrin, high uptake of Fluciclatide (18F) has been consistently observed. oncotarget.comresearchgate.net Similarly, in models of renal cell carcinoma and melanoma, Fluciclatide (18F) PET imaging has demonstrated variable uptake that corresponds to the differing expression levels of αvβ3 and αvβ5 integrins in these tumors. nih.gov This ability to non-invasively assess integrin expression profiles is crucial for selecting appropriate tumor models for anti-angiogenic drug testing and for understanding the molecular mechanisms underlying tumor angiogenesis.

Monitoring Anti-angiogenic Therapy Efficacy in Preclinical Settings

A key application of Fluciclatide (18F) in preclinical research is the monitoring of the effectiveness of anti-angiogenic therapies. By providing a quantitative measure of changes in tumor vasculature, Fluciclatide (18F) PET can offer early insights into therapeutic response, often before changes in tumor size are detectable.

Evaluation of Early Therapeutic Responses to Targeted Agents (e.g., Sunitinib (B231), Pazopanib, Paclitaxel)

Fluciclatide (18F) PET has been effectively used to evaluate the early response of tumors to a variety of anti-angiogenic agents in preclinical models. researchgate.netthno.org

Sunitinib: In studies with human glioblastoma xenografts, treatment with Sunitinib, a tyrosine kinase inhibitor that targets VEGFR and PDGFR, resulted in a significant reduction in Fluciclatide (18F) uptake as early as two days after the initiation of therapy. snmjournals.orgthno.org This decrease in tracer uptake preceded any significant changes in tumor volume, highlighting the ability of Fluciclatide (18F) to detect early therapeutic effects. snmjournals.org

Pazopanib: Similarly, the anti-angiogenic effects of Pazopanib have been assessed using Fluciclatide (18F). researchgate.netresearchgate.netnih.gov Preclinical and clinical studies have shown that Pazopanib treatment leads to a reduction in Fluciclatide (18F) uptake, indicating a decrease in integrin expression and associated angiogenesis. researchgate.netnih.govnih.govascopubs.org

Paclitaxel (B517696): The anti-angiogenic properties of low-dose Paclitaxel have also been monitored using Fluciclatide (18F). thno.org In a mouse Lewis Lung carcinoma model, low-dose Paclitaxel therapy led to a decrease in Fluciclatide (18F) uptake, which was not observed with the metabolic tracer ¹⁴C-FDG. snmjournals.orgthno.org This demonstrates the specificity of Fluciclatide (18F) for detecting vascular changes. thno.org

Quantification of Changes in Tracer Uptake as a Biomarker of Response

Changes in the uptake of Fluciclatide (18F), as quantified by PET imaging, serve as a promising biomarker for assessing the response to anti-angiogenic therapies. nih.govnih.govascopubs.org A reduction in tracer uptake is indicative of a decrease in tumor vascularity and integrin expression, suggesting a positive therapeutic response. snmjournals.orgthno.org For example, in preclinical studies with Sunitinib, the reduction in Fluciclatide (18F) uptake in treated tumors was significantly different from that in vehicle-treated control groups. snmjournals.orgthno.org This quantitative measure allows for an objective assessment of treatment efficacy and can help in optimizing dosing regimens and treatment schedules. The ability to quantify these changes provides a more sensitive and earlier endpoint than traditional tumor volume measurements. snmjournals.org

Research into Fluciclatide (18F) for Disease Progression and Recurrence in Preclinical Models

Fluciclatide (18F), a positron emission tomography (PET) tracer, targets the αvβ3 and αvβ5 integrins, which are crucial for angiogenesis—the formation of new blood vessels that is a hallmark of cancer growth and progression. snmjournals.org Preclinical research has extensively utilized Fluciclatide (18F) in various animal models to non-invasively monitor tumor angiogenesis, providing insights into disease progression and the early response to anti-angiogenic therapies. snmjournals.orgthno.org This ability to visualize and quantify changes in integrin expression offers a potential biomarker for predicting or detecting disease recurrence and assessing therapeutic efficacy long before anatomical changes in tumor size are observable. snmjournals.org

In preclinical settings, Fluciclatide (18F) has been instrumental in evaluating the effects of targeted anti-angiogenic agents. snmjournals.org Studies in mouse xenograft models of human cancers, such as glioblastoma and lung carcinoma, have demonstrated the utility of this tracer. snmjournals.orgoncotarget.com For instance, research involving U87-MG glioblastoma xenografts, which highly express αvβ3 integrin, showed that Fluciclatide (18F) PET imaging could detect the response to sunitinib, a tyrosine kinase inhibitor. snmjournals.orgoncotarget.com A discernible reduction in the tracer's uptake within the tumor was observed as early as two days after initiating therapy, a significantly earlier indicator of response than changes in tumor volume. snmjournals.org This reduction in tracer uptake correlated with a decrease in microvessel density (MVD) within the tumor, as confirmed by subsequent immunohistochemical analysis. snmjournals.orgdoctorlib.org

Similar findings have been reported with other therapeutic agents. In models of Calu-6 non-small cell lung cancer, treatment with ZD4190, a VEGFR-2 tyrosine kinase inhibitor, resulted in a significant reduction in Fluciclatide (18F) uptake, which was consistent with the drug's anti-vascular mechanism. thno.orgsnmjournals.org Likewise, studies using low-dose paclitaxel, known to have anti-angiogenic effects, in a Lewis lung carcinoma model also showed decreased tumor uptake of Fluciclatide (18F). thno.orgsnmjournals.org

The research highlights the sensitivity of Fluciclatide (18F) in detecting subtle, early changes in the tumor microenvironment that are indicative of treatment response or resistance. This capability is crucial for understanding mechanisms of disease progression and potential recurrence, as tumors may adapt to anti-angiogenic therapies. oncotarget.com For example, in a study monitoring the effects of bevacizumab, U87MG tumors showed adaptive responses and continued progression despite treatment, which could be monitored with Fluciclatide (18F). oncotarget.com

The following table summarizes key preclinical studies investigating the use of Fluciclatide (18F) to monitor therapeutic response, a key aspect of managing disease progression.

Table 1: Preclinical Studies of Fluciclatide (18F) for Monitoring Therapeutic Response

| Tumor Model | Therapeutic Agent | Key Findings | Reference(s) |

|---|---|---|---|

| U87-MG Glioblastoma | Sunitinib | Reduced Fluciclatide (18F) uptake observed 2 days post-therapy, preceding tumor volume changes. snmjournals.org Uptake reduction correlated with decreased microvessel density. snmjournals.orgdoctorlib.org | snmjournals.orgdoctorlib.org |

| U87-MG Glioblastoma | Bevacizumab | Monitored adaptive tumor responses and progression under therapy. oncotarget.com | oncotarget.com |

| Calu-6 Lung Cancer | ZD4190 (VEGFR-2 inhibitor) | Significantly reduced Fluciclatide (18F) uptake post-therapy. thno.orgsnmjournals.org | thno.orgsnmjournals.org |

| Lewis Lung Carcinoma (LLC) | Low-dose Paclitaxel | Decreased Fluciclatide (18F) uptake corresponded to a 20% reduction in microvessel density. thno.orgsnmjournals.org | thno.orgsnmjournals.org |

A significant aspect of preclinical research has been the comparison of Fluciclatide (18F) with other imaging agents, particularly ¹⁸F-Fluorodeoxyglucose ([18F]FDG), which measures glucose metabolism. In studies with low-dose paclitaxel in the Lewis lung carcinoma model, Fluciclatide (18F) uptake was sensitive to the anti-angiogenic effects of the therapy, showing a reduction, while [14C]-FDG uptake remained unchanged. snmjournals.orgthno.orgsnmjournals.org This suggests that Fluciclatide (18F) can provide specific information about the vascular response to treatment, which may not be captured by metabolic imaging, offering a more direct biomarker for the efficacy of anti-angiogenic drugs and the status of disease progression.

Collectively, these preclinical findings underscore the potential of Fluciclatide (18F) as a sensitive tool for monitoring the biological activity of tumors in response to therapy. By providing an early indication of treatment efficacy against angiogenesis, it offers a valuable method for studying the dynamics of disease progression and the mechanisms that may lead to recurrence in preclinical cancer models.

Comparative Preclinical Studies with Other Angiogenesis Radiotracers

Head-to-Head Comparisons with Other RGD-based Peptides

The performance of Fluciclatide (18F) has been directly compared with other peptides based on the arginine-glycine-aspartic acid (RGD) sequence, which also target integrins involved in angiogenesis.

Performance Evaluation Against [18F]Galacto-RGD and other [18F]-RGD Tracers

Preclinical and clinical comparisons have been made between Fluciclatide (18F) and other fluorine-18 (B77423) labeled RGD tracers, such as [18F]Galacto-RGD. While both tracers have shown the ability to visualize integrin expression, some studies suggest differences in their uptake and sensitivity. For instance, in some cancer models, dimeric RGD peptides like [18F]FPPRGD2 have demonstrated higher tumor uptake compared to the monomeric Fluciclatide (18F) and [18F]Galacto-RGD. nih.gov

[18F]Galacto-RGD is considered a reference tracer for αvβ3 integrin expression and has been extensively studied. mdpi.com However, its complex synthesis process may limit its widespread clinical use. openaccessjournals.comsnmjournals.org Fluciclatide (18F) offers a potential alternative with favorable imaging characteristics. snmjournals.org

In a study comparing [18F]RGD-K5 with another RGD tracer, [18F]RGD-K5 showed more efficient visualization and follow-up in U87MG tumors. nih.gov While direct preclinical head-to-head comparisons focusing solely on Fluciclatide (18F) and [18F]Galacto-RGD are not extensively detailed in the provided results, the existing data positions Fluciclatide (18F) as a viable contender in the landscape of 18F-labeled RGD tracers.

Comparison with Gallium-68 Labeled RGD Derivatives (e.g., [68Ga]Ga-NOTA-RGD)

Fluciclatide (18F) has also been compared with Gallium-68 (68Ga) labeled RGD peptides. A key advantage of 68Ga-labeled tracers is their simpler and faster radiolabeling process compared to many 18F-labeled compounds, including Fluciclatide (18F). nih.govthno.org

In a preclinical study comparing [18F]RGD-K5 and a 68Ga-RGD tracer in mice with U87MG and A549 tumors, [18F]RGD-K5 demonstrated greater tumor uptake in U87MG tumors before treatment. nih.gov Another study comparing [18F]FAl-NOTA-PRGD2, [18F]FPPRGD2, and [68Ga]Ga-NOTA-PRGD2 found that all three showed rapid and high tumor uptake with good target-to-background ratios in U87MG tumors. nih.govacs.org Specifically, [18F]FAl-NOTA-PRGD2 showed significantly higher tumor uptake than the other two tracers. nih.gov The study concluded that [18F]FAl-NOTA-PRGD2 and [68Ga]Ga-NOTA-PRGD2 are promising alternatives to [18F]FPPRGD2 due to their comparable imaging properties and easier preparation. acs.org

These studies highlight that while 68Ga-RGD tracers offer logistical advantages, the choice of radiotracer may depend on the specific tumor type and the imaging characteristics desired.

Comparative Evaluation of Imaging Characteristics

The effectiveness of a radiotracer is largely determined by its ability to provide clear and distinct images of the target tissue against the surrounding background.

Target-to-Background and Target-to-Muscle Ratios

High target-to-background and target-to-muscle ratios are crucial for accurate tumor detection and delineation. Preclinical studies have shown that Fluciclatide (18F) exhibits favorable ratios. In a study involving melanoma and renal tumors, Fluciclatide (18F) demonstrated a tumor-to-muscle ratio of 8.5±3.4 in patients with renal malignancies and 4.5±3.9 in those with metastatic melanoma. nih.gov The corresponding tumor-to-background ratios were 1.5±0.4 and 0.7±0.4, respectively. nih.gov

Other RGD-based tracers also demonstrate good target-to-background contrast. For instance, studies with dimeric RGD peptides have reported high target-to-background ratios. researchgate.net A study comparing [18F]FAl-NOTA-PRGD2, [18F]FPPRGD2, and [68Ga]Ga-NOTA-PRGD2 in mice with U87MG tumors showed that all three tracers yielded high target-to-background ratios. nih.govacs.org

| Tumor Type | Tumor-to-Muscle Ratio (Mean ± SD) | Tumor-to-Background Ratio (Mean ± SD) | Reference |

|---|---|---|---|

| Renal Malignancies | 8.5 ± 3.4 | 1.5 ± 0.4 | nih.gov |

| Metastatic Melanoma | 4.5 ± 3.9 | 0.7 ± 0.4 | nih.gov |

Imaging Contrast and Tumor Delineation Capabilities

Good imaging contrast allows for clear differentiation of the tumor from surrounding healthy tissue. Fluciclatide (18F) has been shown to provide good tumor delineation. nih.govresearchgate.net In patients with renal cell carcinoma and melanoma, PET imaging with Fluciclatide (18F) successfully identified all tumors. nih.gov

However, the level of uptake and contrast can be variable. In metastatic melanoma, for example, some lesions may show high, diffuse uptake while others exhibit a central photon deficit with peripheral uptake. openaccessjournals.com This heterogeneity in uptake is also observed with other RGD tracers like [18F]Galacto-RGD. thno.org

Advantages and Limitations of Fluciclatide (18F) in Preclinical Contexts

Based on preclinical studies, Fluciclatide (18F) presents a distinct profile of advantages and limitations.

Advantages:

High Affinity for Integrins: Fluciclatide (18F) binds with high affinity to integrins αvβ3 and αvβ5, which are key players in tumor angiogenesis. researchgate.netresearchgate.net

Favorable Imaging Characteristics: It generally demonstrates good tumor uptake and favorable target-to-background ratios, allowing for clear tumor visualization. nih.govresearchgate.netthno.org

Rapid Clearance: Like other small peptides, Fluciclatide (18F) exhibits rapid clearance from the blood, which contributes to good image quality. researchgate.net

Potential for Early Response Assessment: Preclinical studies suggest that Fluciclatide (18F) PET imaging can detect early responses to antiangiogenic therapies, often before changes in tumor size are observable. researchgate.net

Limitations:

Emerging Research Directions and Future Perspectives

Potential for Integration with Advanced Imaging Techniques (e.g., Dedicated PET/MRI Systems)

The integration of positron emission tomography (PET) with magnetic resonance imaging (MRI) in hybrid PET/MRI systems presents a significant opportunity for advancing the application of Fluciclatide (18F). These systems acquire metabolic and functional data from PET simultaneously with high-resolution anatomical and functional data from MRI. mdpi.comgioncologynow.com This synergy offers a more comprehensive characterization of tissues in a single imaging session. researchgate.net

For Fluciclatide (18F), which targets αvβ3 and αvβ5 integrins involved in angiogenesis, combining it with PET/MRI could provide invaluable insights. For instance, in oncology, MRI can delineate tumor boundaries with exceptional soft-tissue contrast, while Fluciclatide (18F) PET quantifies the angiogenic activity within that specific anatomy. This dual assessment could be superior to PET/CT for identifying optimal biopsy targets in heterogeneous tumors like glioblastoma, thereby minimizing the risk of underdiagnosis. nih.gov A study using the tracer [18F]Fluciclovine with PET/MRI demonstrated the system's ability to identify regions of high cell density that were not as apparent on MRI alone. nih.gov Similarly, in cardiovascular research, PET/MRI could simultaneously visualize Fluciclatide (18F) uptake in atherosclerotic plaques—indicating active angiogenesis and inflammation—and characterize plaque morphology and vessel wall anatomy via MRI. clinicaltrials.govbmj.com The combination of Fluciclatide (18F) PET with the robust specificity of MRI could offer a powerful approach for diagnosis and post-treatment follow-up. researchgate.net

Development of Novel Analogs and Derivatives of Fluciclatide (18F) with Enhanced Properties

Research into arginine-glycine-aspartate (RGD) peptide-based radiopharmaceuticals is actively pursuing the development of new agents with superior properties to existing tracers like Fluciclatide (18F). The goal is to create analogs with improved pharmacokinetics, higher tumor-to-background ratios, and more straightforward synthesis processes. acs.orgacs.org

Another avenue of development is the use of novel radiolabeling techniques. The Silicon Fluoride (B91410) Acceptor (SiFA) method is one such approach being explored for peptides. mdpi.com Fluciclatide-based compounds have been identified as candidates for this method, which may improve their performance. mdpi.com Additionally, the development of multimeric ligands, such as symmetrical trimers of RGD peptides, is a well-established method to increase the avidity of binding to target receptors. researchgate.net While much of the historical focus has been on αvβ3, research is now expanding to create ligands for other integrin subtypes, such as αvβ6, αvβ8, and α5β1, which are also involved in various disease pathways. researchgate.netnih.gov These efforts to create novel RGD-based tracers and expand the repertoire of targeted integrins promise to yield imaging agents with enhanced diagnostic capabilities. acs.orgacs.org

Exploration of Alternative Applications Beyond Oncology

While initially developed for cancer imaging, the role of αvβ3 and αvβ5 integrins in processes like angiogenesis, inflammation, and tissue remodeling makes Fluciclatide (18F) a candidate for imaging other pathologies. clinicaltrials.govsnmjournals.org Significant research is underway to explore its utility in cardiovascular disease and inflammatory conditions.

Angiogenesis and inflammation are key processes in the development and destabilization of atherosclerotic plaques and in the heart's response to injury. bmj.combmj.com Fluciclatide (18F), by targeting integrins upregulated in these processes, is being investigated as a non-invasive tool to assess cardiovascular diseases. clinicaltrials.govfrontiersin.org

Studies have demonstrated the potential of Fluciclatide (18F) in imaging atherosclerosis. bmj.com Research involving patients with a spectrum of atherosclerotic disease showed that Fluciclatide (18F) uptake in the aorta, quantified by PET, correlated with measures of atherosclerotic burden, such as wall thickness and plaque volume. bmj.comnih.gov Notably, patients who had recently experienced a myocardial infarction (MI) exhibited higher tracer uptake in their aortic plaques compared to patients with stable disease, suggesting that Fluciclatide (18F) can identify plaques with higher disease activity and vulnerability. bmj.comnih.gov

In the context of myocardial infarction, Fluciclatide (18F) PET has been used to visualize the expression of αvβ3 integrin during cardiac repair. bmj.com One study found increased Fluciclatide (18F) uptake at sites of recent, acute MI compared to remote, healthy myocardium. bmj.com Conversely, no significant uptake was observed in areas of old, established scarring from previous heart attacks. bmj.com This increased uptake in acute MI was also associated with subsequent functional recovery of the heart muscle, positioning Fluciclatide (18F) as a potential biomarker for adaptive myocardial remodeling. bmj.comoup.com

Table 1: Research Findings of Fluciclatide (18F) in Aortic Atherosclerosis

| Finding | Correlation/Observation | Significance | Reference |

| Tracer Uptake Location | Co-localized with regions of increased αvβ3 integrin expression, inflammation, and angiogenesis in carotid endarterectomy samples. | Confirms the biological basis of the PET signal. | bmj.com, bmj.com, nih.gov |

| Correlation with Plaque Burden | Aortic uptake correlated with CT-measured wall thickness (r=0.57), total plaque volume (r=0.56), and aortic calcium score (r=0.37). | Demonstrates that the signal reflects the extent of the disease. | bmj.com, bmj.com, nih.gov |

| Disease Activity | Patients with recent myocardial infarction had significantly higher aortic uptake than those with stable disease. | Suggests potential to identify vulnerable or high-risk plaques. | bmj.com, bmj.com, nih.gov |

| Potential Application | May serve as an imaging marker of atherosclerotic disease activity, plaque vulnerability, and tissue remodeling. | Could provide important non-invasive insights for patient risk stratification and therapy development. | clinicaltrials.gov, bmj.com |

Integrins are fundamentally involved in intercellular adhesion and signaling, which are critical components of inflammation and tissue remodeling. clinicaltrials.govsnmjournals.org The expression of αvβ3 integrin is a feature of inflammatory cell infiltration and the formation of new blood vessels that accompany tissue repair and fibrosis. bmj.comsnmjournals.org Consequently, Fluciclatide (18F) has the potential to visualize these processes.

In cardiovascular disease, the uptake of Fluciclatide (18F) in atherosclerotic plaques is believed to reflect not just angiogenesis but also the underlying inflammation that drives the disease. bmj.combmj.com Research has shown that the tracer's signal co-localizes with markers of inflammation in tissue samples. nih.gov This suggests Fluciclatide (18F) could act as an imaging marker for the inflammatory component of atherosclerosis. bmj.com

Beyond atherosclerosis, Fluciclatide (18F) is being explored for its ability to detect tissue remodeling in conditions like aortic stenosis, a disease characterized by fibrosis and angiogenesis in the heart valve and muscle. clinicaltrials.gov The ability of RGD-based tracers to accumulate in inflammatory lesions can be a limitation in oncology, as high uptake in inflammatory cells can mimic malignancy. snmjournals.orgsnmjournals.org However, this same property becomes an advantage when the goal is to specifically investigate inflammatory conditions or the inflammatory component of other diseases.

Research in Cardiovascular Disease (e.g., Myocardial Angiogenesis, Atherosclerosis)

Methodological Advancements for Standardization and Reproducibility in Preclinical Imaging Protocols

For Fluciclatide (18F) and other PET tracers to be reliably used in multicenter clinical trials and eventually in routine practice, the methods for image acquisition, reconstruction, and analysis must be standardized. cam.ac.uk A lack of standardization presents a hurdle to the wide clinical application of novel imaging strategies. cam.ac.uk

Current research studies with Fluciclatide (18F) have employed various imaging protocols. For example, dynamic PET acquisitions have been used to perform kinetic analysis, which can provide detailed quantitative information about tracer delivery and binding. bmj.combmj.com These studies have helped determine optimal imaging time points; in cardiac imaging, the best contrast between the target myocardium and the blood pool was found to be around 40 minutes post-injection, guiding the timing for subsequent static scans. bmj.com

For quantification, researchers commonly use the Standardized Uptake Value (SUV) and tissue-to-background ratios (TBR) to correct for variations in patient size and tracer dose. bmj.combmj.com In cardiovascular studies, the blood pool activity in the superior vena cava is often used as the background reference to calculate the TBR. bmj.com To ensure reproducibility, it is critical to standardize these parameters, including the definition of regions of interest (ROIs), the timing of the static scan, and the specifics of the kinetic model used for dynamic analysis. nih.gov Establishing and adhering to such standardized protocols are crucial methodological advancements for validating Fluciclatide (18F) as a robust imaging biomarker.

Translational Research Frameworks for Integrin Imaging

The journey of an integrin-targeting radiopharmaceutical from laboratory discovery to clinical application is a complex process guided by a translational research framework. For nearly two decades, this research was heavily focused on the αvβ3 integrin subtype due to its well-established role as a biomarker for angiogenesis. nih.govgrafiati.com This led to the development and clinical testing of numerous αvβ3-targeted tracers, including Fluciclatide (18F) and 18F-Galacto-RGD. openaccessjournals.comopenaccessjournals.com

Despite many studies, the definitive clinical value of αvβ3-integrin imaging has yet to be firmly established, prompting a shift in research focus. nih.govgrafiati.com The translational framework is now broadening to include other integrin subtypes that are implicated in a wide variety of cancer-related pathways, such as αvβ6, αvβ8, and α5β1. researchgate.netnih.gov The αvβ6-integrin, in particular, has garnered significant attention as it is expressed by some of the most aggressive cancers, including pancreatic ductal adenocarcinoma, and is also a biomarker for fibrotic diseases. nih.govgrafiati.com

This evolution highlights a key aspect of the translational framework: the continuous cycle of discovery, preclinical characterization, and clinical validation. ahajournals.orgdntb.gov.ua The development of peptidic and non-peptidic radioligands for these other integrins, their initial preclinical evaluation, and their first-in-human applications represent a paradigm shift. nih.govgrafiati.com The promising results from agents targeting subtypes like αvβ6 may eventually lead to its replacement of αvβ3 as the most prominent integrin target in nuclear medicine and theranostics. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for validating [¹⁸F]Fluciclatide PET data against immunohistochemical (IHC) integrin expression in tumor samples?

- Methodological Answer : Use linear regression analysis to correlate semi-quantitative PET parameters (e.g., SUV80% max) with αvβ3/αvβ5 integrin optical density (OD) from IHC. Pearson’s correlation coefficient (r) should be calculated, with thresholds for significance (e.g., P < 0.05). Ensure standardized IHC protocols, including antibody validation and blinded scoring, to minimize bias. For example, Patlak Ki values showed strong correlations with αvβ5 OD in renal cell carcinomas (RCCs, r = 0.91) and melanomas (r = 0.83) .

Q. How does the pharmacokinetic profile of [¹⁸F]Fluciclatide influence optimal imaging time points in clinical research?

- Methodological Answer : Dynamic PET imaging should capture the initial blood flow phase (0–3 minutes post-injection) and plateau phase (10–60 minutes). Patlak analysis confirms irreversible binding kinetics after ~12 minutes, but SUV at 55 minutes provides the strongest correlation with integrin expression. Blood clearance occurs predominantly via renal excretion, necessitating early-phase imaging to avoid high background activity in kidneys .

Q. What are the key considerations for designing reproducible [¹⁸F]Fluciclatide PET protocols across multicenter studies?

- Methodological Answer : Standardize radiotracer synthesis (GMP-compliant), scanner calibration (e.g., Philips Gemini TF vs. GE Discovery), and reconstruction algorithms (OSEM with attenuation correction). Include control regions (e.g., muscle SUVmean = 0.76 ± 0.35) to normalize tumor-to-background ratios. Document inter-scanner variability in supplementary materials .

Advanced Research Questions

Q. How can researchers address discrepancies between semi-quantitative PET parameters (e.g., SUV) and molecular integrin expression levels observed in [¹⁸F]Fluciclatide studies?

- Methodological Answer : Investigate confounding factors such as tumor vascular permeability, non-specific binding, or heterogeneity in integrin dimerization (αvβ3 vs. αvβ5 dominance). Use multivariate regression to account for covariates like microvessel density (MVD) or VEGF expression. For example, SUV80% max showed weaker correlations with αvβ3 (r = 0.40–0.53) than αvβ5 (r = 0.63–0.91), suggesting dimer-specific binding dynamics .

Q. What advanced kinetic modeling approaches are most robust for quantifying [¹⁸F]Fluciclatide uptake in heterogeneous tumor environments?

- Methodological Answer : Implement compartmental models (e.g., two-tissue irreversible) alongside Patlak analysis to differentiate binding rates from blood flow. Validate models using histopathology-matched regions of interest (ROIs). In RCCs, Patlak Ki values (0.0094 ± 0.0047 min⁻¹) outperformed SUV in predicting αvβ5 expression, particularly in chromophobe subtypes .

Q. How should researchers interpret conflicting [¹⁸F]Fluciclatide uptake patterns between primary and metastatic lesions (e.g., low uptake in brain metastases)?

- Methodological Answer : Analyze microenvironmental factors such as blood-brain barrier permeability or hypoxia-driven integrin downregulation. Compare with alternative biomarkers (e.g., MRI perfusion data). In one study, a brain metastasis showed delayed peak uptake (SUV80% max = 1.54 at 125 minutes), suggesting altered tracer kinetics in CNS environments .

Q. What strategies improve the integration of [¹⁸F]Fluciclatide PET data with multi-omics platforms (e.g., transcriptomics) in angiogenesis research?

- Methodological Answer : Co-register PET ROIs with spatially resolved RNA-seq or proteomic data from biopsy samples. Use pathway enrichment analysis to link tracer uptake to angiogenic signaling nodes (e.g., VEGF-A, HIF-1α). Prioritize tumors with discordant PET/IHC results for multi-omic profiling .

Data Contradiction and Validation

Q. How can inconsistent correlations between [¹⁸F]Fluciclatide uptake and CD31 microvessel density (MVD) be resolved?

- Methodological Answer : MVD quantifies vessel count but not functional perfusion. Supplement PET with dynamic contrast-enhanced MRI (DCE-MRI) to assess vascular permeability. In RCCs, high MVD but low [¹⁸F]Fluciclatide uptake may indicate immature vasculature with reduced integrin expression .

Q. What quality control measures are critical when comparing [¹⁸F]Fluciclatide studies with other RGD-based tracers (e.g., [⁶⁸Ga]NODAGA-RGD)?

- Methodological Answer : Normalize uptake values to tracer-specific biodistribution profiles (e.g., [¹⁸F]Fluciclatide’s renal excretion vs. [⁶⁸Ga]NODAGA-RGD’s hepatobiliary clearance). Cross-validate using dual-tracer studies in the same patient cohort. Note that [⁶⁸Ga]NODAGA-RGD has higher metabolic stability (74% intact tracer at 60 minutes vs. variable [¹⁸F]Fluciclatide retention) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.